molecular formula C31H43O2P B12879162 Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine

Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine

Cat. No.: B12879162
M. Wt: 478.6 g/mol
InChI Key: UYUNHKIKCVWKRJ-UHFFFAOYSA-N
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Description

Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine is a complex organophosphorus compound. It is known for its stability and reactivity, making it a valuable ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine typically involves the reaction of tert-butylphosphine with a substituted naphthalene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and minimal by-products, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include phosphine oxides and substituted derivatives, which can be further utilized in various chemical processes .

Mechanism of Action

The mechanism of action of Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine involves its role as a ligand in catalytic processes. It coordinates with transition metals, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering the activation energy of the reactions .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other similar compounds. Its ability to form highly active catalytic complexes makes it particularly valuable in various chemical processes .

Properties

Molecular Formula

C31H43O2P

Molecular Weight

478.6 g/mol

IUPAC Name

ditert-butyl-[2,5-dimethoxy-3,4-dimethyl-6-(2-propan-2-ylnaphthalen-1-yl)phenyl]phosphane

InChI

InChI=1S/C31H43O2P/c1-19(2)23-18-17-22-15-13-14-16-24(22)25(23)26-27(32-11)20(3)21(4)28(33-12)29(26)34(30(5,6)7)31(8,9)10/h13-19H,1-12H3

InChI Key

UYUNHKIKCVWKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C2=C(C=CC3=CC=CC=C32)C(C)C)P(C(C)(C)C)C(C)(C)C)OC)C

Origin of Product

United States

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